molecular formula C20H23BrN2O4 B000991 Brompheniramine maleate CAS No. 980-71-2

Brompheniramine maleate

Cat. No. B000991
CAS RN: 980-71-2
M. Wt: 435.3 g/mol
InChI Key: SRGKFVAASLQVBO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Brompheniramine maleate involves the preparation of 3-(4-bromophenyl)-N,N-dimethyl-3-(2-pyridyl)propylammonium hydrogen maleate. This compound is a potent anti-allergic agent, and its synthesis has been documented with detailed chemical reactions and structural analyses. The synthesis process typically involves the formation of an intermediate brompheniraminium cation, which is then complexed with maleate anions through specific chemical reactions (Parvez & Rusiewicz, 1996).

Molecular Structure Analysis

The molecular structure of Brompheniramine maleate has been elucidated through crystallographic studies. It consists of two independent brompheniraminium cations, which differ significantly in their conformations, hydrogen-bonded to maleate anions. The anions form seven-membered rings through strong intramolecular O-H...O hydrogen bonds. This detailed analysis provides insights into the drug's potent anti-allergic properties and its interaction mechanisms at the molecular level (Parvez & Rusiewicz, 1996).

Chemical Reactions and Properties

Brompheniramine maleate undergoes various chemical reactions during its synthesis and interaction with other substances. The drug's stability in oral liquid dosage forms has been studied, indicating its chemical stability for at least 202 days when stored in amber-colored glass bottles at room temperature. These properties are crucial for ensuring the drug's efficacy and shelf life (Gupta & Gupta, 2011).

Physical Properties Analysis

The physical properties of Brompheniramine maleate, including solubility and stability, have been extensively studied. Its solubility in various solvents and stability under different storage conditions play a significant role in its formulation and therapeutic efficacy. The stability of Brompheniramine maleate in an oral liquid dosage form has demonstrated its robustness over extended periods, which is essential for pharmaceutical formulations (Gupta & Gupta, 2011).

Chemical Properties Analysis

The chemical properties of Brompheniramine maleate, such as its reactivity with other chemical entities and its behavior under various chemical conditions, are fundamental to its pharmacological activity. Studies on the chemical stability of Brompheniramine maleate reveal its interaction dynamics with solvents and its degradation pathways, providing insights into its safe and effective use in medical applications (Gupta & Gupta, 2011).

Scientific Research Applications

  • Chronic Urticaria : Brompheniramine maleate is more effective than clemastine fumarate for long-term control of chronic urticaria, showing fewer side effects (Jolliffe, Sim-Davis, & Templeton, 1985).

  • Pediatric Use : Its complexation with tannic acid can sustain drug release and mask bitter taste, making it suitable for pediatric dosage forms (Rahman, Zidan, Berendt, & Khan, 2012).

  • Asthma in Children : Brompheniramine may reduce pulmonary function in asthmatic children, potentially causing chest tightness and wheezing (Schuller, 1983).

  • Allergic Rhinitis : The combination of dexbrompheniramine maleate and d-isoephedrine sulphate is effective in treating allergic rhinitis, with reduced sedative effects (Kapstad & Warland, 1976).

  • Perennial Rhinitis : It effectively blocks histamine receptors in the nasal mucosa without significantly affecting nasal reactivity or airflow (Georgitis & Shen, 1988).

  • Rhinovirus Colds : Brompheniramine maleate reduces nasal secretion weights, rhinorrhea, sneeze counts, and severity in rhinovirus colds (Gwaltney & Druce, 1997).

  • Drug Release Performance : Linear release systems can reduce early post-dosage performance decrements compared to non-linear systems (Millar & Standen, 1982).

  • Treatment in Children : Brompheniramine maleate combined with phenylpropanolamine hydrochloride effectively reduces allergic rhinitis symptoms in children aged 4-14 years (Kjellman, 1974).

  • Urticaria and Dermographism : Effective in relieving itch and rash in urticaria patients, though it may cause more drowsiness compared to other treatments (Ormerod, Baker, Watt, & White, 1986).

  • Analytical Chemistry : Maleic acid's chromophoric properties can affect the assay values of antihistamine maleate tablets (Ment & Naviasky, 1974).

  • Quantitative Analysis : A semiautomated method accurately determines brompheniramine maleate in various formulations (Cox & Kirchhoefer, 1979).

  • Clinical Pharmacology in Children : It shows prompt onset and long-lasting peripheral H1-blockade in children, necessitating revised dosage regimens for this population (Simons et al., 1999).

  • Impurity Analysis : The HPLC method effectively quantifies impurities in Brompheniramine Maleate, meeting ICH guidelines (Wagh, Kothari, & Lokhande, 2017).

  • Stability in Oral Dosage Form : Brompheniramine maleate in an oral liquid dosage form is stable for at least 202 days at room temperature (Gupta & Gupta, 2011).

  • Bioavailability with Food : A high-fat meal minimally affects the bioavailability of brompheniramine in certain gastrointestinal therapeutic systems (Chao et al., 1991).

  • Performance Effects : Antihistamines like brompheniramine maleate can have variable effects on performance, with sustained release preparations potentially offering clinical advantages due to prolonged activity (Nicholson, 1979).

Safety And Hazards

Brompheniramine maleate can cause side effects such as extreme drowsiness, confusion, hallucinations, feeling nervous, restless, or dizzy, a seizure, or little or no urination . It is advised to avoid driving or hazardous activity until you know how brompheniramine will affect you . It is also advised not to use in the newborn, in premature infants, in nursing mothers, or in patients with severe hypertension or severe coronary artery disease .

properties

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-22-6 (Parent)
Record name Brompheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2052657
Record name Brompheniramine hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brompheniramine maleate

CAS RN

980-71-2
Record name (±)-Brompheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=980-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brompheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brompheniramine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brompheniramine hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXA7C9ZN03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brompheniramine maleate
Reactant of Route 2
Brompheniramine maleate
Reactant of Route 3
Brompheniramine maleate
Reactant of Route 4
Brompheniramine maleate
Reactant of Route 5
Reactant of Route 5
Brompheniramine maleate
Reactant of Route 6
Brompheniramine maleate

Citations

For This Compound
1,030
Citations
JM Gwaltney Jr, HM Druce - Clinical Infectious Diseases, 1997 - academic.oup.com
… We tested the efficacy of brompheniramine maleate in a large randomized, controlled trial of volunteers with experimental rhinovirus colds. Brompheniramine (12 mg) or placebo was …
Number of citations: 98 academic.oup.com
WR Thoden, HM Druce, SA Furey… - American journal of …, 1998 - journals.sagepub.com
… blind, randomized, placebo-controlled, multicenter, parallel study comparing the effectiveness, at recommended doses, of an extended-release formulation of brompheniramine maleate …
Number of citations: 13 journals.sagepub.com
AN Nicholson - British Journal of Clinical Pharmacology, 1979 - Wiley Online Library
1 Effects of brompheniramine maleate (4 and 12 mg) and triprolidine hydrochloride (2.5 and 10 mg) … Brompheniramine maleate (4 mg) impaired performance from 1.5 to 3.0 h, and the …
Number of citations: 53 bpspubs.onlinelibrary.wiley.com
W Janwitayanuchit, P Lukkanatinaporn - Int J Pharm Pharm Sci, 2014 - lib.hcu.ac.th
… hydrochloride and brompheniramine maleate were resolved … 0.8-3.6 μg/spot for brompheniramine maleate and 2.0-9.0 μg/… and 101.0 for brompheniramine maleate and …
Number of citations: 15 lib.hcu.ac.th
K Millar, PJ Standen - British Journal of Clinical Pharmacology, 1982 - Wiley Online Library
… release formulations of both brompheniramine maleate and triprolidine hydrochloride … identical active constituents containing brompheniramine maleate but different sustained release …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
AD Ormerod, R Baker, J Watt, MI White - Dermatology, 1986 - karger.com
… The effects of brompheniramine maleate (12 mg twice daily in sustained release form) and … Brompheniramine maleate was more effective than terfenadine in the patients with …
Number of citations: 11 karger.com
DC Cox, RD Kirchhoefer - Journal of the Association of Official …, 1979 - academic.oup.com
… The determination of chlorpheniramine maleate and brompheniramine maleate in tablets, … Chlorpheniramine maleate formulations and brompheniramine maleate formulations have …
Number of citations: 5 academic.oup.com
D Mohamed, O Hassan, N Bahnasawy, AS Elnoby… - Microchemical …, 2019 - Elsevier
The current study was focused on establishing a novel ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method for the quantitative …
Number of citations: 6 www.sciencedirect.com
MNG James, GJB Williams - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Racemic brompheniramine maleate crystallizes in space group P2,,'c with a = … We thank the Sobering Corporation for the sample of ¿/-brompheniramine maleate used in this analysis. …
Number of citations: 33 pubs.acs.org
DS Jolliffe, D Sim-Davis… - Current Medical Research …, 1985 - Taylor & Francis
… Brompheniramine maleate is an alkylamine derivative, … brompheniramine maleate (‘Dimotane’ LA+) was compared with azatadine maleate, it was shown that brompheniramine maleate …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.